3-Methyl-2-butene-1-thiol (MBT) is a volatile organosulfur compound recognized for its potent "skunky" or "foxy" odor. [, , , , , ] It is a significant contributor to the characteristic aroma of Cannabis sativa. [, , ] MBT is also found in various other sources, including:
Beer: As a product of photooxidation, it causes the undesirable "lightstruck" flavor. [, , , , , , , , ]
Plants: Detected in Fritillaria imperialis flowers, contributing to their foxy odor. [] Also found in Wasabia japonica (wasabi). []
Food and Beverages: Identified in roasted coffee, contributing to its aroma profile. [, ] Also found in mangosteen wines. []
MBT is a key compound in flavor chemistry research due to its low odor threshold and significant impact on sensory perception. [, , , , ]
Synthesis Analysis
Photolysis: MBT forms in beer through the photolysis of isohumulones in the presence of sulfur-containing amino acids when exposed to light. [, ] Riboflavin can act as a photosensitizer, accelerating this process. []
Oxidation: Hydroxyl radical (•OH) mediated oxidation of MBT in the gas phase has been studied using quantum chemical calculations. [] The primary pathway involves the addition of the •OH radical to a carbon atom of the alkene moiety, forming a C-centered MBT–OH radical. []
Formation in Beer: In beer, MBT can also form through the reaction of 3-methyl-2-buten-1-ol with hydrogen sulfide, potentially through radical anti-Markovnikov addition, electrophilic Markovnikov addition, and nucleophilic substitution mechanisms. []
Physical and Chemical Properties Analysis
Odor: MBT possesses a strong, characteristic "skunky" or "foxy" odor, detectable even at very low concentrations. [, , , , , ]
Volatility: As a volatile organic compound, MBT readily evaporates at room temperature, contributing to its presence in the headspace of various matrices. [, ]
Applications
Flavor and Fragrance Research: MBT serves as a crucial compound in studying the sensory properties of various products. Its low odor threshold and distinctive aroma make it valuable for understanding off-flavor development and aroma profiling. [, , , , ]
Food Science and Technology: In beer brewing, understanding the formation and prevention of MBT is critical for maintaining product quality and avoiding lightstruck flavor. [, , , , , , , , ] MBT analysis also helps in characterizing the aroma profiles of coffee and other beverages. [, , ]
Plant Science: The presence of MBT in certain plant species, like Fritillaria imperialis and Wasabia japonica, makes it relevant to studying plant volatile organic compound profiles and their ecological roles. [, ]
Environmental Science: Research on the gas-phase oxidation of MBT by hydroxyl radicals provides insights into its atmospheric fate and potential environmental impact. []
Related Compounds
S-Prenyl-L-cysteine
Compound Description: S-Prenyl-L-cysteine (S-(3-methyl-2-butenyl)-L-cysteine) is a colorless and odorless crystalline compound. [, ] It serves as a precursor to 3-methyl-2-butene-1-thiol. [, ] Exposure of its aqueous solution to sunlight, particularly in the presence of a photosensitizer like riboflavin, leads to the formation of 3-methyl-2-butene-1-thiol. [, ]
Relevance: S-Prenyl-L-cysteine is a direct precursor to 3-Methyl-2-butene-1-thiol, playing a crucial role in the formation of the "lightstruck" flavor in beer upon exposure to sunlight. [, ]
Iso-α-acids
Compound Description: Iso-α-acids are bitter compounds found in beer, derived from hops during the brewing process. []
Relevance: Iso-α-acids, in the presence of sulfur-containing amino acids, undergo photolysis when exposed to sunlight, resulting in the formation of 3-Methyl-2-butene-1-thiol, which contributes to the undesirable "lightstruck" flavor in beer. []
Riboflavin
Compound Description: Riboflavin, also known as vitamin B2, is a common photosensitizer. []
Relevance: Riboflavin accelerates the formation of 3-Methyl-2-butene-1-thiol from S-Prenyl-L-cysteine when exposed to sunlight. [] This highlights its role in the development of the "lightstruck" flavor in beer.
2-Mercapto-3-methylbutanol
Compound Description: 2-Mercapto-3-methylbutanol is a sulfur-containing compound that contributes to onion-like off-flavors in beer. [] It is synthesized from 3-methyl-2-buten-1-ol and hydrogen sulfide. []
Relevance: Like 3-Methyl-2-butene-1-thiol, 2-mercapto-3-methylbutanol is a volatile sulfur compound that contributes to undesirable flavors in beer. [] Both compounds can be formed during the fermentation process, highlighting the importance of controlling sulfur compound formation for beer quality.
3-Mercapto-3-methylbutanol
Compound Description: 3-Mercapto-3-methylbutanol is a sulfur-containing compound found in roasted coffee. []
Relevance: This compound is structurally similar to 3-Methyl-2-butene-1-thiol, sharing a similar carbon backbone and sulfur atom. [] Both are volatile sulfur compounds contributing to characteristic aromas, indicating a potential link in their formation pathways and flavor profiles.
3-Mercapto-3-methylbutyl formate
Compound Description: 3-Mercapto-3-methylbutyl formate is a sulfur-containing flavor component found in roasted coffee. []
Relevance: Similar to 3-Methyl-2-butene-1-thiol, this compound contains a thiol group and contributes to a distinct aroma profile. [] The presence of both compounds in roasted coffee suggests a possible shared precursor or formation pathway.
Dimethyltrisulfide
Compound Description: Dimethyltrisulfide is a sulfur-containing compound known for its strong onion-like aroma. [] It is formed from methanesulfenic acid, which is found in hop. []
Relevance: Both dimethyltrisulfide and 3-Methyl-2-butene-1-thiol are volatile sulfur compounds that can significantly impact the aroma profile of beer. [] While 3-Methyl-2-butene-1-thiol contributes to a "skunky" aroma, dimethyltrisulfide contributes to an "onion-like" off-flavor, demonstrating the diverse range of aromas associated with sulfur compounds.
3-Methyl-2-buten-1-ol
Compound Description: 3-Methyl-2-buten-1-ol, also known as prenol, is an allylic alcohol found in hops. []
Relevance: 3-Methyl-2-buten-1-ol is a key precursor in the formation of 2-mercapto-3-methylbutanol, which, like 3-Methyl-2-butene-1-thiol, can cause off-flavors in beer. [] This highlights the importance of understanding the reactions of hop-derived compounds during fermentation.
Hydrogen Sulfide
Compound Description: Hydrogen sulfide is a gas produced by yeast during fermentation, especially under nitrogen starvation conditions. []
Relevance: Hydrogen sulfide plays a crucial role in the formation of 2-mercapto-3-methylbutanol and 3-Methyl-2-butene-1-thiol from hop-derived compounds. [] Managing hydrogen sulfide production during fermentation is important for controlling the formation of these sulfur compounds and ensuring desirable beer aroma profiles.
2-Furfurylthiol
Compound Description: 2-Furfurylthiol (FFT) is a sulfur-containing compound that contributes to the roasted and sulfury aroma of coffee. []
Relevance: Like 3-Methyl-2-butene-1-thiol in beer, FFT is a key contributor to the aroma profile of coffee. [] Both are volatile sulfur compounds that can be influenced by the presence of other compounds, such as melanoidins in coffee, highlighting the complex interactions that shape flavor profiles.
3-Ethyl-Phenol
Compound Description: 3-Ethyl-Phenol is an aromatic compound with a distinct aroma. []
Relevance: 3-Ethyl-Phenol, along with 3-Methyl-2-butene-1-thiol, has been identified as a key aroma component in Shandong Matcha. [] This suggests a possible shared formation pathway or a synergistic effect on the overall aroma profile of the matcha.
Methional (3-(methylthio)propionaldehyde)
Compound Description: Methional is a volatile sulfur compound commonly found in roasted coffee. []
Relevance: Similar to 3-Methyl-2-butene-1-thiol, methional contributes to the complex aroma profile of coffee. [] Both compounds highlight the importance of sulfur-containing molecules in flavor chemistry.
Properties
CAS Number
5287-45-6
Product Name
3-Methyl-2-butene-1-thiol
IUPAC Name
3-methylbut-2-ene-1-thiol
Molecular Formula
C5H10S
Molecular Weight
102.2 g/mol
InChI
InChI=1S/C5H10S/c1-5(2)3-4-6/h3,6H,4H2,1-2H3
InChI Key
GYDPOKGOQFTYGW-UHFFFAOYSA-N
SMILES
CC(=CCS)C
Solubility
insoluble in water; soluble in ethanol, triacetin and heptane
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